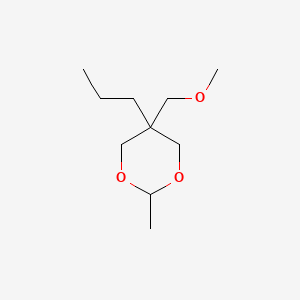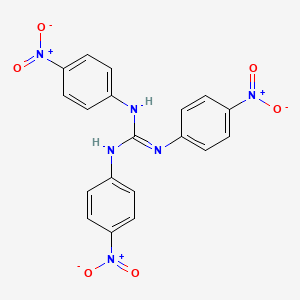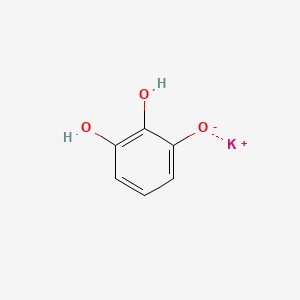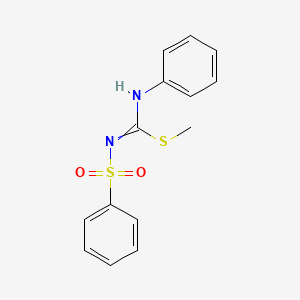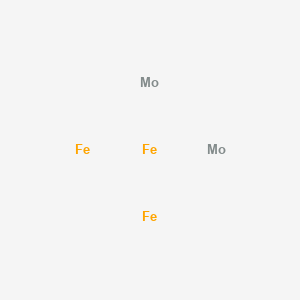
Iron;molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-molybdenum compounds are a class of materials that combine the properties of iron and molybdenum. These compounds are known for their catalytic properties and are widely used in various industrial processes. Iron-molybdenum compounds are particularly significant in the field of catalysis, where they are used to facilitate chemical reactions without being consumed in the process.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron-molybdenum compounds can be synthesized through various methods. One common method involves the co-precipitation of iron and molybdenum salts, followed by calcination. For example, iron molybdate can be synthesized by co-precipitating iron nitrate and ammonium molybdate in an aqueous solution, followed by calcination at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, iron-molybdenum compounds are often produced using the Formox process. This process involves the partial oxidation of methanol over mixed metal oxide catalysts, including iron-molybdenum oxides. The catalysts are typically prepared by co-precipitating metal nitrate solutions and then calcining the resulting precursors .
Chemical Reactions Analysis
Types of Reactions: Iron-molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, iron molybdate can participate in the oxidation of methanol to formaldehyde, a reaction that is widely used in the production of formaldehyde .
Common Reagents and Conditions: Common reagents used in reactions involving iron-molybdenum compounds include methanol, oxygen, and various acids. The reactions typically occur under high-temperature conditions, often exceeding 300°C .
Major Products: The major products formed from reactions involving iron-molybdenum compounds depend on the specific reaction conditions. For example, the oxidation of methanol over iron molybdate catalysts primarily produces formaldehyde .
Scientific Research Applications
Iron-molybdenum compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of iron-molybdenum compounds in catalytic processes involves the interaction of the metal centers with reactant molecules. In the case of methanol oxidation, the iron and molybdenum centers facilitate the transfer of oxygen to methanol, resulting in the formation of formaldehyde . The specific molecular targets and pathways involved depend on the particular reaction and conditions.
Comparison with Similar Compounds
Iron-molybdenum compounds can be compared with other mixed metal oxides, such as iron-vanadium and iron-tungsten compounds. While all these compounds serve as catalysts, iron-molybdenum compounds are particularly noted for their high selectivity and efficiency in methanol oxidation . Similar compounds include:
Iron-vanadium compounds: Used in similar catalytic processes but may have different selectivity and efficiency profiles.
Iron-tungsten compounds: Also used as catalysts but may require different reaction conditions.
Iron-molybdenum compounds are unique in their ability to maintain high catalytic activity and selectivity under a wide range of conditions, making them valuable in various industrial applications .
Properties
CAS No. |
12023-50-6 |
|---|---|
Molecular Formula |
Fe3Mo2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
iron;molybdenum |
InChI |
InChI=1S/3Fe.2Mo |
InChI Key |
RQQGPUVDZUKACA-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


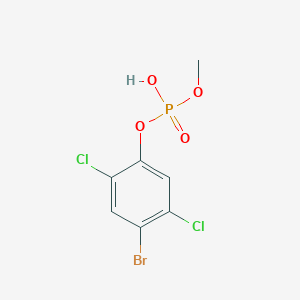
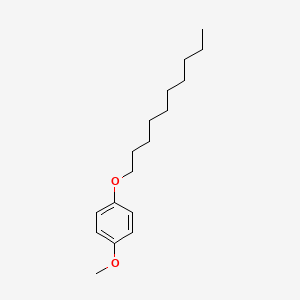

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
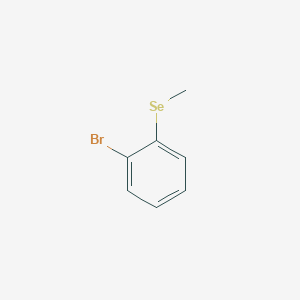
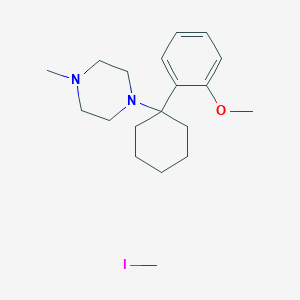
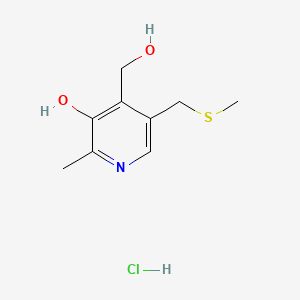
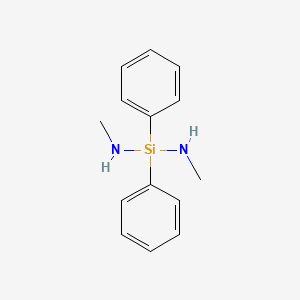
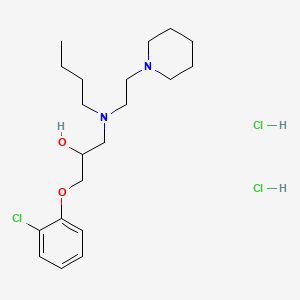
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
